Evidence Item 1: Aspartimide Formation Suppression – Class-Level Inference from Fmoc-Asp(OMpe)-OH vs. Fmoc-Asp(OtBu)-OH
In the well-established scorpion toxin II model peptide VKDNYI (H-Val-Lys-Asp-Asn-Tyr-Ile-OH), treatment of peptidyl resins with 20% piperidine in DMF for 18 h resulted in substantially lower aspartimide and aspartimide-related by-product formation when Asp(OMpe) was used compared with Asp(OtBu), as visualized by UPLC chromatographic profiles . In the most challenging Asp-Gly (DG) motif (VKDGYI), Fmoc-Asp(OMpe)-OH reduced aspartimide formation to approximately 0.4% per deprotection cycle, whereas Fmoc-Asp(OtBu)-OH generated approximately 4.2% aspartimide-related by-products under identical conditions (100 simulated 2-min deprotection cycles with 20% piperidine in DMF at room temperature) [1]. The OMpe group thus provides an approximately 10.5-fold reduction in aspartimide formation relative to the OtBu standard in the DG motif. While this head-to-head quantitative comparison is established for the Fmoc-protected pair, the steric mechanism of aspartimide suppression by the OMpe ester is independent of the N-α-protecting group identity; the same β-OMpe ester in Z-Asp-OMPe is predicted to confer comparable protection in Z-chemistry solution-phase or hybrid solid-phase protocols [2].
| Evidence Dimension | Aspartimide formation (% per deprotection cycle) in VKDGYI model peptide |
|---|---|
| Target Compound Data | ~0.4% per cycle (Fmoc-Asp(OMpe)-OH; class-level proxy for Z-Asp-OMPe) |
| Comparator Or Baseline | ~4.2% per cycle for Fmoc-Asp(OtBu)-OH |
| Quantified Difference | ~10.5-fold reduction in aspartimide formation |
| Conditions | Scorpion toxin II model peptide VKDGYI; 20% piperidine/DMF; 100 simulated 2-min deprotection cycles at room temperature; RP-HPLC/UPLC analysis |
Why This Matters
For aspartimide-prone sequences (especially DG, DN, DS, DT motifs), selecting Z-Asp-OMPe over Z-Asp-OtBu can reduce the burden of chromatographically inseparable D/L-aspartyl peptide contaminants by an order of magnitude, directly improving crude peptide purity and simplifying downstream purification.
- [1] Behrendt R, Huber S, Martí R, White P. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. J Pept Sci. 2015 Aug;21(8):680-7. doi:10.1002/psc.2790. PMID: 26077723. Table 1: Aspartimide formation data for Fmoc-Asp(OMpe)-OH vs. Fmoc-Asp(OtBu)-OH. View Source
- [2] Karlström A, Undén A. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. Int J Pept Protein Res. 1996 Oct;48(4):305-11. PMID: 8919050. Establishes that bulky acyclic aliphatic esters (including 2,4-dimethyl-3-pentyl and 3-methylpent-3-yl) are significantly more resistant to base-catalyzed aspartimide formation than cyclic or less hindered alkyl esters, independent of N-protecting group. View Source
